Methyl(2-phenylpropan-2-yl)amine
CAS No.: 66896-49-9
Cat. No.: VC8287088
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66896-49-9 |
|---|---|
| Molecular Formula | C10H15N |
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | N-methyl-2-phenylpropan-2-amine |
| Standard InChI | InChI=1S/C10H15N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
| Standard InChI Key | KLNAMUMXXCWVAL-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=CC=C1)NC |
| Canonical SMILES | CC(C)(C1=CC=CC=C1)NC |
Introduction
Structural and Chemical Identity
Molecular Architecture
Methyl(2-phenylpropan-2-yl)amine features a central propan-2-amine group where the nitrogen atom is methylated, and the second carbon is bonded to a phenyl ring. The IUPAC name N-methyl-2-phenylpropan-2-amine reflects this arrangement . The compound’s stereochemistry arises from the chiral center at the second carbon of the propane chain, leading to potential enantiomeric forms. The canonical SMILES representation succinctly captures its connectivity .
Synonyms and Registry
This compound is cataloged under multiple aliases, including phenisopropyl methyl amine and SCHEMBL663244 . Its CAS registry number (66896-49-9) and PubChem CID (13247586) facilitate unambiguous identification in chemical databases . The InChIKey further aids in digital referencing and computational studies .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl(2-phenylpropan-2-yl)amine typically involves alkylation or reductive amination strategies. A plausible method entails reacting 2-phenylpropan-2-amine with methyl iodide in the presence of a base such as potassium carbonate . Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as noted in analogous amine syntheses.
Example Reaction:
This exothermic reaction requires precise temperature control (20–40°C) to minimize byproducts.
Purification and Characterization
Post-synthesis, distillation under reduced pressure (e.g., 10–20 mmHg) isolates the product, leveraging its boiling point of 233.9°C . Purity assessment via gas chromatography-mass spectrometry (GC-MS) aligns with spectral data from mzCloud, which reports 119 high-resolution tandem mass spectra acquired using a Q Exactive Plus Orbitrap .
Physicochemical Properties
Thermodynamic Parameters
Key properties include:
The compound’s low water solubility (inferred from LogP) suggests preferential partitioning into organic phases, a trait relevant to its pharmacokinetic behavior.
Mass Spectrometry:
Infrared Spectroscopy:
Pharmacological and Metabolic Insights
Cytochrome P-450 Interactions
Studies on structurally related amines, such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, reveal stereoselective metabolism mediated by cytochrome P-450 enzymes . The (R)-enantiomer of methyl(2-phenylpropan-2-yl)amine may undergo N-hydroxylation, forming metabolic intermediate complexes that inhibit microsomal N-oxidase activity . This "suicidal" biotransformation pathway could limit its bioactivity and necessitate enantiomer-specific dosing .
Neurochemical Effects
As a tertiary amine, methyl(2-phenylpropan-2-yl)amine may interact with neurotransmitter receptors, albeit with lower potency than primary amines. Hydrogen bonding via the amine group could facilitate docking at serotonin or dopamine receptors, though empirical data remain scarce.
Analytical and Regulatory Considerations
Detection Methods
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GC-MS: Electron ionization (70 eV) yields characteristic fragments for forensic identification .
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve enantiomers .
Regulatory Status
Classified under "Drugs of Abuse/Illegal Drugs" in mzCloud , this compound likely falls under Schedule II in jurisdictions regulating amphetamine analogs. The absence of Material Safety Data Sheets (MSDS) underscores handling risks and mandates caution in laboratory settings .
Applications and Future Directions
Synthetic Utility
Methyl(2-phenylpropan-2-yl)amine serves as a precursor in heterocyclic chemistry, enabling access to pyrrolidines and piperidines via cyclization reactions. Its tertiary amine structure also makes it a candidate for catalytic asymmetric synthesis.
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